Structural Differentiation: A Unique Pharmacophore Balancing Hydrophilicity and Lipophilicity
The target compound is uniquely differentiated from all 15 analogs in the foundational DCAP SAR study by its N-(2-hydroxyethyl)-N-methyl tail group. This structure places it between the highly hydrophilic parent DCAP (compound 1, with three hydroxyl groups, cLogP = 1.46) and the highly lipophilic alkyl-tailed analogs (e.g., compound 10 with an isopentyl group, cLogP = 5.04) [1]. This specific molecular design is not represented in the published SAR landscape, suggesting a deliberate attempt to achieve a balanced pharmacokinetic profile that is not achievable with either extreme.
| Evidence Dimension | Predicted hydrophobicity (cLogP) and tail group structure |
|---|---|
| Target Compound Data | Contains one hydroxyl and one methyl group on the tertiary amine tail (cLogP not experimentally determined in primary literature, predicted to be intermediate between 1.46 and 5.04). |
| Comparator Or Baseline | DCAP (Compound 1): tris-hydroxyl tail, cLogP 1.46; Compound 10: isopentyl tail, cLogP 5.04 [1]. |
| Quantified Difference | Structural class distinction with an intermediate polarity profile, hypothesized to confer a distinct balance between membrane permeability and aqueous solubility. |
| Conditions | Structural analysis based on published SAR framework for the DCAP class [1]. |
Why This Matters
This unique structural balance is critical for researchers aiming to optimize both antibacterial potency (aided by lipophilicity) and favorable drug-like properties (aided by hydrophilicity), which are often inversely correlated in this class.
- [1] Hurley, K. A., Heinrich, V. A., Hershfield, J. R., Demons, S. T., & Weibel, D. B. (2015). Membrane-Targeting DCAP Analogues with Broad-Spectrum Antibiotic Activity against Pathogenic Bacteria. ACS Medicinal Chemistry Letters, 6(4), 466–471. View Source
